molecular formula C7H7Br2N3 B2461911 6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide CAS No. 2305252-82-6

6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide

Cat. No.: B2461911
CAS No.: 2305252-82-6
M. Wt: 292.962
InChI Key: BVCCNFPLQAAXTH-UHFFFAOYSA-N
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Description

6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide is a chemical compound with the molecular formula C7H6BrN3·HBr It is a derivative of imidazo[1,2-b]pyridazine, a class of heterocyclic compounds known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide typically involves the bromination of 2-methylimidazo[1,2-b]pyridazine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The resulting product is then treated with hydrobromic acid to obtain the hydrobromide salt.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination and subsequent conversion to the hydrobromide salt. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-b]pyridazine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide involves its interaction with specific molecular targets. The bromine atom and the imidazo[1,2-b]pyridazine core play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    8-Bromo-6-chloro-2-methylimidazo[1,2-b]pyridazine: This compound has similar structural features but includes a chlorine atom, which can alter its chemical and biological properties.

    2-Methylimidazo[1,2-a]pyridine: Another related compound with a different ring structure, used in similar research applications.

Uniqueness

6-bromo-2-methylimidazo[1,2-b]pyridazine hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom and the hydrobromide salt form enhances its solubility and stability, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

6-bromo-2-methylimidazo[1,2-b]pyridazine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3.BrH/c1-5-4-11-7(9-5)3-2-6(8)10-11;/h2-4H,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCCNFPLQAAXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CC(=N2)Br.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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